Physicochemical Profile: Advantage over Ethyl Ester
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate exhibits a significantly higher melting point (91–92 °C) and a lower LogP (1.2) compared to its ethyl ester counterpart (m.p. 47–48 °C; LogP 1.511) [1][2]. These values indicate superior solid-state stability and a more favorable lipophilicity profile for oral absorption.
| Evidence Dimension | Melting point and LogP |
|---|---|
| Target Compound Data | Melting point: 91–92 °C; LogP: 1.2 |
| Comparator Or Baseline | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate: Melting point 47–48 °C; LogP 1.511 |
| Quantified Difference | Δ Melting point ≈ +44–45 °C; Δ LogP ≈ –0.311 |
| Conditions | Melting point determined in methanol/ethyl acetate; LogP calculated (XLogP3) |
Why This Matters
Higher melting point facilitates easier handling and purification as a crystalline solid; lower LogP aligns better with Lipinski's Rule of Five for oral drug candidates.
- [1] MolAid. (2025). 吡唑并[1,5-a]吡啶-2-甲酸甲酯 | 151831-21-9. Retrieved from https://www.molaid.com/MS_53987 View Source
- [2] MolBase. (2025). Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate - 80537-14-0. Retrieved from https://qiye.molbase.cn/d16868/372521 View Source
